molecular formula C14H16N2OS B2903143 N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)butyramide CAS No. 1705496-35-0

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)butyramide

Cat. No.: B2903143
CAS No.: 1705496-35-0
M. Wt: 260.36
InChI Key: HOAVBCLMOJRVEL-UHFFFAOYSA-N
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Description

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)butyramide is a compound that features a thiophene ring and a pyridine ring connected via a butyramide linkage. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both thiophene and pyridine moieties in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)butyramide typically involves the following steps:

    Formation of the Pyridine-Thiophene Intermediate: The initial step involves the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde to form an intermediate compound. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with butyric acid or its derivatives (e.g., butyryl chloride) to form the final product, this compound. This step may require the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of more efficient catalysts and greener solvents may be explored to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)butyramide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens (e.g., bromine, chlorine), organometallic reagents (e.g., Grignard reagents)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Piperidine derivatives

    Substitution: Halogenated thiophene derivatives, organometallic adducts

Scientific Research Applications

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)butyramide has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential pharmacological activities, such as anti-inflammatory, antimicrobial, and anticancer properties. It may serve as a lead compound for the development of new drugs.

    Material Science: The thiophene moiety is known for its electronic properties, making this compound a candidate for use in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

    Biological Research: The compound can be used as a probe to study various biological pathways and molecular interactions due to its unique structural features.

Mechanism of Action

The mechanism of action of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)butyramide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiophene and pyridine rings may facilitate binding to enzymes or receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one: This compound also features a pyridine and thiophene ring but differs in the linkage between the rings.

    Thiophene-based drugs: Compounds like suprofen and articaine, which contain thiophene moieties, exhibit various pharmacological activities.

Uniqueness

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)butyramide is unique due to its specific combination of a thiophene ring, a pyridine ring, and a butyramide linkage. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(5-thiophen-3-ylpyridin-3-yl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-2-3-14(17)16-8-11-6-13(9-15-7-11)12-4-5-18-10-12/h4-7,9-10H,2-3,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOAVBCLMOJRVEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCC1=CC(=CN=C1)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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